
Azetidine-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine-2,3-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
Azetidine-2,3-dicarboxylic acid has been studied for its potential as a ligand at NMDA (N-Methyl-D-Aspartate) receptors. The NMDA receptor is crucial for synaptic plasticity and memory function, making it a target for neuropharmacological research.
NMDA Receptor Agonism
The four stereoisomers of ADC—L-trans-ADC, L-cis-ADC, D-trans-ADC, and D-cis-ADC—have been synthesized and evaluated for their affinity and agonistic activity at NMDA receptors. Notably:
- L-trans-ADC exhibited the highest affinity with a Ki value of 10 μM and showed potent agonist activity at the NR1/NR2D subtype (EC50 = 50 μM), significantly higher than other subtypes .
- D-cis-ADC acted as a partial agonist at NR1/NR2C and NR1/NR2D with moderate potencies (EC50 = 720 μM and 230 μM, respectively) .
These findings suggest that ADC could be developed as a therapeutic agent targeting neurological disorders where NMDA receptor modulation is beneficial.
Neurotoxicity Studies
Research has also indicated that azetidine-2-carboxylic acid (Aze), a related compound, can induce oligodendrogliopathy in mice. This condition mimics multiple sclerosis pathology without leukocyte infiltration. High doses of Aze led to significant neurological impairments and cellular changes in oligodendrocytes, including apoptosis and abnormal mitochondrial morphology . Such studies underscore the importance of understanding the dual nature of azetidine derivatives—both therapeutic potential and toxicity.
Stereocontrolled Synthesis
The synthesis involves starting from chiral precursors and applying stereospecific reactions to yield the desired stereoisomers. For example:
- The synthesis of L-trans-ADC was accomplished by reacting specific chiral intermediates through a series of steps that included N-alkylation and oxidation .
Electrocyclic Reactions
Another method involves electrocyclic reactions leading to the formation of azetidine rings, which are subsequently functionalized to yield the dicarboxylic acid derivatives . This approach allows for the efficient production of both cis and trans isomers with high yields.
Case Studies
Several studies have highlighted the applications and implications of azetidine derivatives in various contexts:
NMDA Receptor Binding Studies
In one study, the binding affinities of different ADC stereoisomers were assessed using radioligand binding assays. The results demonstrated significant differences in receptor activation profiles among the isomers, indicating potential for selective drug development targeting specific NMDA receptor subtypes .
Oligodendrogliopathy Induction
Another pivotal study explored the effects of Aze on oligodendrocytes in mouse models. The findings revealed that Aze could disrupt normal myelin formation and lead to neurodegenerative changes similar to those seen in multiple sclerosis, providing insights into potential risks associated with dietary or therapeutic use of azetidine compounds .
Propriétés
Numéro CAS |
147332-14-7 |
---|---|
Formule moléculaire |
C5H7NO4 |
Poids moléculaire |
145.11 g/mol |
Nom IUPAC |
azetidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10) |
Clé InChI |
BLLPFMQOLSYTBX-UHFFFAOYSA-N |
SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
SMILES canonique |
C1C(C(N1)C(=O)O)C(=O)O |
Synonymes |
2,3-Azetidinedicarboxylicacid(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.